8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with a bromine atom attached to the naphthalene ring
Preparation Methods
The synthesis of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine source under suitable conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing the release and reuptake of serotonin, norepinephrine, and dopamine. These interactions can modulate various physiological processes and have potential therapeutic implications.
Comparison with Similar Compounds
Similar compounds to 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride include:
- 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 2-Aminotetralin
Compared to these compounds, this compound is unique due to its specific bromination position, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2703780-60-1 |
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Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H |
InChI Key |
HOEBGGFZFXKOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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